4-((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-21(2)30-16-14(9-28-8-13-5-3-12(7-22)4-6-13)29-20(17(16)31-21)27-11-26-15-18(23)24-10-25-19(15)27/h3-6,10-11,14,16-17,20H,8-9H2,1-2H3,(H2,23,24,25)/t14-,16-,17-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPIUSQGRWFEHC-WVSUBDOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COCC5=CC=C(C=C5)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)COCC5=CC=C(C=C5)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)methyl)benzonitrile represents a complex structure with potential biological activity, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity through detailed analysis of relevant studies, including case studies and research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Purine Derivative : The presence of a 6-amino-9H-purine moiety suggests potential interactions with biological targets related to nucleic acid metabolism.
- Tetrahydrofuro Dioxole : This portion may enhance solubility and bioavailability.
- Benzonitrile Group : Known for its pharmacological properties, this group can influence the compound's interaction with various receptors.
The compound has been studied primarily for its interaction with specific enzymes and receptors. Notably, it has shown potential as an inhibitor of Nicotinamide N-methyltransferase (NNMT) , which is implicated in various metabolic pathways.
Inhibition Studies
In biochemical assays, the compound demonstrated a potent inhibitory effect on NNMT with an IC50 value of approximately 3.7 nM , indicating strong affinity for the enzyme . However, cellular assays revealed that at concentrations above 100 µM, it exhibited limited antiproliferative effects against certain cancer cell lines .
Pharmacokinetics
Pharmacokinetic studies have indicated that the compound's permeability across cellular membranes may be compromised due to its polar functional groups. This characteristic could limit its efficacy in vivo despite promising in vitro results .
Case Study 1: Cancer Cell Lines
In a study involving various human cancer cell lines, the compound was tested for its antiproliferative effects. While it inhibited NNMT effectively, the lack of significant cellular activity at lower concentrations suggests that further modifications may be necessary to enhance its bioavailability and therapeutic index .
Case Study 2: A1 Adenosine Receptor Interaction
Research has also explored the compound's interaction with A1 adenosine receptors (A1AR) . It was found to selectively activate A1AR without significant activation of peripheral mast cells, which is a common issue with other adenosine derivatives. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| NNMT Inhibition | IC50 = 3.7 nM | |
| Antiproliferative Effects | Significant only at high concentrations | |
| A1AR Selectivity | High selectivity; minimal mast cell activation |
Pharmacokinetic Profile
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Key analogues differ in substituents on the purine base, sugar moiety, or linker groups. Examples include:
*Estimated based on analogous structures.
Functional Group Impact
- Benzonitrile vs. Alcohol/Methoxy Groups : The benzonitrile group in the target compound increases lipophilicity (logP ~2.5–3.5), favoring membrane permeability compared to hydrophilic alcohols (e.g., ) or methoxy derivatives (e.g., ). This modification may enhance cellular uptake or target engagement .
- Purine Base Modifications: Replacing 6-amino with 2,6-diamino (as in ) could alter hydrogen-bonding patterns, affecting interactions with enzymes like kinases or methyltransferases.
Bioactivity and Pharmacokinetics
- Target Compound : Prodrug derivatives (e.g., ethyl ester in ) demonstrate esterase-sensitive activation, suggesting tailored release in specific tissues.
- Analogues with Methanol/Propanol Linkers: Lower logP values (~1.5–2.0) may reduce bioavailability but improve aqueous solubility .
- Similarity Indexing: Tanimoto coefficient analysis (as in ) could quantify structural resemblance to known inhibitors (e.g., SAHA-like HDAC inhibitors), predicting overlapping bioactivity profiles.
Q & A
Basic: What synthetic strategies are commonly employed for this compound?
The synthesis involves multi-step protocols with careful protection/deprotection of reactive groups. Key steps include:
- Coupling reactions : The purine moiety is introduced via nucleophilic substitution or Mitsunobu reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Protection strategies : Use of acid-labile groups (e.g., tert-butyldimethylsilyl) for hydroxyl groups and Fmoc-Cl for amine protection .
- Purification : Flash chromatography or HPLC is critical, with molecular sieves (3Å) often used to control moisture during reactions .
- Yield optimization : Typical yields range from 40–60%, influenced by reaction time, temperature, and catalyst selection .
Basic: How is stereochemical integrity confirmed in this compound?
Stereochemistry is validated through:
- X-ray crystallography : Resolves absolute configurations of tetrahydrofurodioxol and purine moieties .
- NMR spectroscopy : Coupling constants (e.g., ) in H NMR differentiate axial/equatorial protons in the tetrahydrofuran ring .
- Comparative analysis : Match observed optical rotations and retention times with literature data for known stereoisomers .
Advanced: How can synthetic yields be improved while minimizing side reactions?
- Condition optimization : Lower reaction temperatures (0–4°C) reduce epimerization; anhydrous solvents minimize hydrolysis .
- Catalyst screening : Palladium or enzyme-mediated catalysis enhances regioselectivity in purine coupling .
- In-line monitoring : Use TLC or HPLC-MS to track intermediates and abort reactions if undesired byproducts (e.g., deprotected amines) exceed 5% .
Advanced: How to resolve discrepancies in reported 13C^{13}\text{C}13C NMR chemical shifts?
- Cross-validation : Compare data across solvents (DMSO-d6 vs. CDCl3) and concentrations, as shifts vary with hydrogen bonding .
- Computational validation : Density Functional Theory (DFT) predicts NMR chemical shifts with <2 ppm deviation from experimental values .
- Isotopic labeling : - or -labeled analogs clarify ambiguous assignments in crowded spectral regions .
Basic: What analytical techniques are essential for characterization?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] with <3 ppm error) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, particularly for overlapping signals in the tetrahydrofurodioxol ring .
- Elemental analysis : Validates purity (>95%) by matching calculated/observed C, H, N percentages .
Advanced: How can DFT studies enhance understanding of this compound’s reactivity?
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., benzonitrile’s nitrile group) for reaction planning .
- Transition state modeling : Predict activation energies for stereoinversion or ring-opening reactions .
- Solvent effects : Simulate polar solvents (e.g., DMF) to optimize solubility and reaction kinetics .
Advanced: What strategies mitigate degradation during storage?
- Lyophilization : Stable for >6 months at -20°C in amber vials with desiccants .
- Buffered solutions : Store at pH 6–7 to prevent acid-catalyzed hydrolysis of the dioxolane ring .
- LC-MS monitoring : Detect degradation products (e.g., free purine or benzonitrile derivatives) at 0.1% sensitivity .
Basic: How is the compound’s purity assessed?
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients; purity >98% is required for biological assays .
- Melting point analysis : Sharp melting points (e.g., 94–99°C) correlate with crystallinity and purity .
Advanced: How to design stability studies under physiological conditions?
- Forced degradation : Expose to UV light, oxidative (HO), and thermal stress (40°C/75% RH) for 14 days .
- Metabolite profiling : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation products .
Advanced: How to address conflicting bioactivity data in cellular assays?
- Dose-response validation : Use EC curves (triplicate experiments) to rule out assay-specific artifacts .
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to confirm bioavailability discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
